molecular formula C8H8N2O3 B14517654 N-Carbamoyl-3-(furan-2-yl)prop-2-enamide CAS No. 62879-69-0

N-Carbamoyl-3-(furan-2-yl)prop-2-enamide

Cat. No.: B14517654
CAS No.: 62879-69-0
M. Wt: 180.16 g/mol
InChI Key: OQDFNZKTCBYWQZ-UHFFFAOYSA-N
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Description

N-Carbamoyl-3-(furan-2-yl)prop-2-enamide is an organic compound that belongs to the class of amides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-3-(furan-2-yl)prop-2-enamide typically involves the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions. One common method is to react furan-2-carboxylic acid with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-3-(furan-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Carbamoyl-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Carbamoyl-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Carbamoyl-3-(furan-2-yl)prop-2-enamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. The furan ring is more electron-rich compared to thiophene and pyridine rings, making it more reactive in certain chemical reactions. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its potential as a versatile building block in organic synthesis and drug design .

Properties

CAS No.

62879-69-0

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N-carbamoyl-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C8H8N2O3/c9-8(12)10-7(11)4-3-6-2-1-5-13-6/h1-5H,(H3,9,10,11,12)

InChI Key

OQDFNZKTCBYWQZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC(=O)N

Origin of Product

United States

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